molecular formula C15H23N3O4S B12886497 4-Amino-5-(ethylsulfonyl)-2-methoxy-N-(2-pyrrolidinylmethyl)benzamide CAS No. 93839-82-8

4-Amino-5-(ethylsulfonyl)-2-methoxy-N-(2-pyrrolidinylmethyl)benzamide

Cat. No.: B12886497
CAS No.: 93839-82-8
M. Wt: 341.4 g/mol
InChI Key: BEDJAYJKACGEHH-UHFFFAOYSA-N
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Description

4-Amino-5-(ethylsulfonyl)-2-methoxy-N-(2-pyrrolidinylmethyl)benzamide is a complex organic compound with significant applications in various scientific fields It is known for its unique chemical structure, which includes an amino group, an ethylsulfonyl group, a methoxy group, and a pyrrolidinylmethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-(ethylsulfonyl)-2-methoxy-N-(2-pyrrolidinylmethyl)benzamide involves several steps. One common method includes the following steps :

    Methylation: The starting material, 4-amino-2-methoxybenzoic acid, undergoes methylation to introduce the methoxy group.

    Thiocyanide Addition: Thiocyanide is added to the methylated product to introduce the ethylsulfonyl group.

    Ethylation: The intermediate product is then ethylated to complete the ethylsulfonyl group.

    Oxidation: The ethylated product undergoes oxidation to form the final compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar steps but optimized for higher yields and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-(ethylsulfonyl)-2-methoxy-N-(2-pyrrolidinylmethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the nitro group to an amino group.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

4-Amino-5-(ethylsulfonyl)-2-methoxy-N-(2-pyrrolidinylmethyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-5-(ethylsulfonyl)-2-methoxy-N-(2-pyrrolidinylmethyl)benzamide involves its interaction with specific molecular targets. It is known to act as a dopamine D2 receptor antagonist, which means it binds to and inhibits the activity of dopamine receptors. This action is particularly relevant in the treatment of psychiatric disorders such as schizophrenia .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-Amino-5-(ethylsulfonyl)-2-methoxy-N-(2-pyrrolidinylmethyl)benzamide include:

    4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid: A precursor in the synthesis of the target compound.

    4-Amino-2-methoxybenzoic acid: Another related compound with similar structural features.

    N-(1-Allyl-2-pyrrolidinyl-methyl)2-methoxy-4-amino-5-methylsulfamoyl benzamide: A derivative with a different substitution pattern.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a dopamine D2 receptor antagonist sets it apart from other similar compounds, making it valuable in medicinal chemistry .

Properties

CAS No.

93839-82-8

Molecular Formula

C15H23N3O4S

Molecular Weight

341.4 g/mol

IUPAC Name

4-amino-5-ethylsulfonyl-2-methoxy-N-(pyrrolidin-2-ylmethyl)benzamide

InChI

InChI=1S/C15H23N3O4S/c1-3-23(20,21)14-7-11(13(22-2)8-12(14)16)15(19)18-9-10-5-4-6-17-10/h7-8,10,17H,3-6,9,16H2,1-2H3,(H,18,19)

InChI Key

BEDJAYJKACGEHH-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(C=C(C(=C1)C(=O)NCC2CCCN2)OC)N

Origin of Product

United States

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